2-hydroxy-4-oxo-N-(prop-2-en-1-yl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
Properties
IUPAC Name |
2-hydroxy-4-oxo-N-prop-2-enylpyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-2-6-13-10(16)9-11(17)14-8-5-3-4-7-15(8)12(9)18/h2-5,7,17H,1,6H2,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYBELHHIAJILR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=C(N=C2C=CC=CN2C1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-4-oxo-N-(prop-2-en-1-yl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can be achieved through several methods. One common approach involves the reaction of anthranilic acid derivatives with suitable reagents under controlled conditions . Another method includes the use of propargyl bromide and potassium carbonate in anhydrous dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-4-oxo-N-(prop-2-en-1-yl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research indicates that 2-hydroxy-4-oxo-N-(prop-2-en-1-yl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide exhibits significant anticancer activity. A study utilizing the Sulforhodamine B (SRB) assay demonstrated its effectiveness against various cultured cancer cell lines. The compound's mechanism appears to involve:
- Inhibition of Cell Proliferation : The compound has been shown to reduce the growth rate of cancer cells.
- Induction of Apoptosis : It triggers programmed cell death in malignant cells, which is crucial for effective cancer therapy.
Additional Biological Activities
Beyond its anticancer properties, this compound may possess a range of other biological activities:
- Antiviral Activity : Similar compounds have shown effectiveness against viral infections.
- Anti-inflammatory Effects : The compound may reduce inflammation markers.
- Antimicrobial Properties : Exhibits activity against various bacterial strains.
- Antidiabetic Potential : Could influence glucose metabolism and insulin sensitivity.
Study on Anticancer Efficacy
A study conducted by researchers highlighted the anticancer efficacy of this compound against breast cancer cell lines. The results indicated a dose-dependent response where higher concentrations led to increased apoptosis rates.
Investigation of Antimicrobial Properties
Another research effort focused on the antimicrobial potential of this compound against Gram-positive and Gram-negative bacteria. The findings suggested that it could serve as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of 2-hydroxy-4-oxo-N-(prop-2-en-1-yl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
Key structural analogs differ primarily in the carboxamide substituent and additional ring modifications. Below is a comparative analysis:
*Calculated based on ’s analogous compound (2-hydroxy-4-oxo-N-(2-pyridinyl) derivative: C₁₄H₁₀N₄O₃, MW 282.26).
Key Observations:
- Bioisosterism: The pyrido[1,2-a]pyrimidine core may act as a bioisostere for quinoline derivatives, retaining similar hydrogen-bonding motifs (C2 hydroxy and C4 oxo groups) critical for receptor interactions .
Pharmacological Activities
- Analgesic Activity: N-Benzyl derivatives (e.g., 2-hydroxy-9-methyl-4-oxo analogs) exhibit analgesic effects comparable to 4-hydroxyquinolin-2-ones, suggesting the core structure’s role in modulating cyclooxygenase (COX) or other pain pathways .
- Antimalarial Activity: Trifluoromethylbenzyl-substituted analogs (e.g., compound 37) show moderate activity (IC₅₀ = 37 μM), likely through inhibition of parasite dihydroorotate dehydrogenase (DHODH) .
- Gastroprotective Effects: Unsaturated 4-oxo derivatives with methyl and cyclopentyl groups demonstrate cytoprotection against ethanol-induced gastric lesions, emphasizing the importance of carboxamide substituents in enhancing mucosal defense .
Physicochemical Properties
- Lipophilicity: Allyl-substituted derivatives (e.g., target compound) are expected to have lower logP values compared to aryl or cyclohexyl analogs, improving aqueous solubility.
Biological Activity
2-Hydroxy-4-oxo-N-(prop-2-en-1-yl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic potential through various studies and data.
This compound belongs to the pyrido[1,2-a]pyrimidine family, characterized by its unique structural features that contribute to its biological activity. The synthesis of this compound can be achieved through several methods, including reactions involving anthranilic acid derivatives under controlled conditions .
Synthetic Routes
| Method | Description |
|---|---|
| Condensation Reaction | Involves the reaction of anthranilic acid derivatives with appropriate reagents. |
| Recrystallization | Used for purification to ensure high yield and purity. |
| Characterization Techniques | Includes NMR spectroscopy and mass spectrometry for structural confirmation. |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study utilizing the Sulforhodamine B (SRB) assay demonstrated its effectiveness against various cultured cancer cell lines . The compound's mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Antiallergic Activity
In a related study focusing on pyrido[1,2-a]pyrimidines, compounds with similar structures were evaluated for their antiallergic properties using the rat passive cutaneous anaphylaxis test. Results indicated that certain derivatives exhibited potent oral activity, suggesting a potential application of this compound in treating allergic reactions .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes linked to various pathophysiological conditions. For instance, it has shown promise as an inhibitor of human leukocyte elastase (HLE), a proteinase involved in inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . The inhibition constant (K(i)) for HLE was found to be in the low nanomolar range, indicating high potency.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds within the pyrido[1,2-a]pyrimidine class:
- Anticancer Activity : A study reported that derivatives similar to 2-hydroxy-4-oxo-N-(prop-2-en-1-yl)-4H-pyrido[1,2-a]pyrimidine exhibited selective cytotoxicity against lung cancer cell lines .
- Antiallergic Effects : Research demonstrated that certain pyrido[1,2-a]pyrimidines had superior antiallergic effects compared to established treatments like disodium cromoglycate .
- Enzyme Inhibition : Investigations into enzyme inhibitors revealed that compounds with similar structures effectively inhibited HLE, suggesting therapeutic potential for inflammatory diseases .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-hydroxy-4-oxo-N-(prop-2-en-1-yl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide derivatives?
The compound is synthesized via amidation reactions using tricarbonylmethane heterocyclic derivatives. For example, reacting 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with allylamine (prop-2-en-1-amine) in boiling ethanol yields the target carboxamide. Structural confirmation relies on elemental analysis and -NMR spectroscopy, with specific attention to aromatic proton shifts in the pyrido-pyrimidine nucleus .
Q. How is the structural integrity of this compound verified in synthetic workflows?
Elemental analysis ensures correct stoichiometry, while -NMR spectroscopy identifies key structural features. For instance, aromatic protons in the pyrido-pyrimidine core exhibit distinct downfield shifts (~8.5–9.0 ppm) due to electron-withdrawing effects of the oxo and hydroxy groups. Allyl group protons (CH=CH–CH) appear as a triplet (~5.8–6.2 ppm) and multiplet (~4.5 ppm) .
Q. What in vivo models are used to assess the biological activity of this compound?
The "acetic acid-induced writhing" model in mice is a standard assay for analgesic activity. Compounds are administered intraperitoneally, and writhing episodes are counted post-acetic acid injection. Activity is quantified as a percentage reduction compared to controls, with dose-response curves established for potency evaluation .
Q. How does solubility influence experimental workflows for this compound?
The compound is moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water. This necessitates solvent optimization for in vitro assays. For in vivo studies, suspensions in 0.5% carboxymethylcellulose (CMC) or Tween-80 are typical .
Q. What are the key challenges in isolating this compound during synthesis?
Unlike carboxylate precursors, the carboxamide derivatives do not form stable salts with excess amines, complicating purification. Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol is required for isolation .
Advanced Research Questions
Q. How does bioisosteric replacement of the pyrido-pyrimidine nucleus impact pharmacological activity?
Replacing 4-hydroxyquinolin-2-one with 2-hydroxy-4-oxo-pyrido[1,2-a]pyrimidine preserves analgesic activity, suggesting bioisosteric equivalence. This substitution maintains hydrogen-bonding capacity and π-π stacking interactions critical for receptor binding .
Q. What structural modifications enhance the metabolic stability of this compound?
Introducing electron-withdrawing groups (e.g., –CF) on the allyl moiety reduces oxidative metabolism. Comparative studies with N-benzyl derivatives show that halogenation or bulky substituents prolong half-life in hepatic microsome assays .
Q. How do contradictory solubility data affect SAR (Structure-Activity Relationship) interpretations?
Uniform analgesic activity across derivatives with varying benzylamide substituents (e.g., –OCH, –NO) suggests solubility-independent mechanisms. This implies target engagement via hydrophobic pockets or membrane penetration despite low aqueous solubility .
Q. What analytical strategies resolve spectral overlaps in 1H^1H1H-NMR for closely related derivatives?
Deuterated DMSO-d enhances resolution of aromatic protons. 2D-NMR (COSY, HSQC) differentiates overlapping signals, while variable-temperature NMR mitigates exchange broadening in amide protons .
Q. How does sulfur substitution (e.g., thioamide analogs) alter biological potency?
Replacing the 4-oxo group with 4-thioxo (e.g., in pyran-2-carbothioamide derivatives) increases inhibitory activity against metalloproteases (e.g., anthrax lethal factor) by enhancing metal coordination. This modification improves IC values by 10–100-fold .
Q. What computational tools predict the binding mode of this compound to analgesic targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) identify interactions with cyclooxygenase-2 (COX-2) or µ-opioid receptors. Key residues (e.g., Arg120 in COX-2) form hydrogen bonds with the hydroxy and oxo groups .
Methodological Considerations
- Contradiction Analysis : Uniform activity in structurally diverse derivatives () warrants cheminformatics approaches (e.g., PCA) to identify latent variables influencing bioactivity.
- Yield Optimization : Microwave-assisted synthesis (100°C, 30 min) improves yields (>85%) compared to conventional reflux (6–8 hr, 60–70%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
